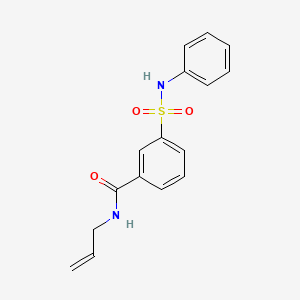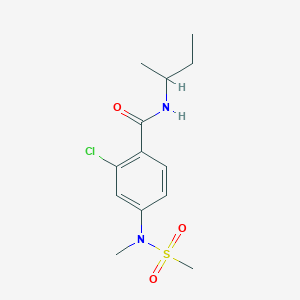![molecular formula C22H27N3O5S B4497729 4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B4497729.png)
4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine
Overview
Description
4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological properties and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the coupling with the benzenesulfonyl and morpholine moieties. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various functional groups into the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, piperazine derivatives are known to interact with serotonin receptors, which can influence neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
Para-methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative known for its serotonin receptor agonist activity.
Benzylpiperazine (BZP): A stimulant piperazine derivative often used in combination with other piperazines.
Uniqueness
4-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-29-20-7-5-19(6-8-20)23-9-11-24(12-10-23)22(26)18-3-2-4-21(17-18)31(27,28)25-13-15-30-16-14-25/h2-8,17H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWTZWJQJZIDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE](/img/structure/B4497647.png)
![3-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B4497655.png)
![N-(3-FLUOROPHENYL)-N-[1-OXO-1-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)PROPAN-2-YL]METHANESULFONAMIDE](/img/structure/B4497660.png)
![2-(4-FLUOROPHENOXY)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4497662.png)
![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B4497670.png)
![4-{[methyl(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4497673.png)
![4-fluoro-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B4497679.png)
![N-methyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4497680.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B4497690.png)
![1-(4-{[4-(methylamino)-2-quinazolinyl]amino}phenyl)ethanone](/img/structure/B4497697.png)
![5-(4-fluorophenyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4497727.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide](/img/structure/B4497732.png)

